molecular formula C23H25ClN4O B2566035 N-(3-acetylphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 1251564-58-5

N-(3-acetylphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No. B2566035
CAS RN: 1251564-58-5
M. Wt: 408.93
InChI Key: FLUUIXXAQNGHNB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-benzotriazole-5-carboxamide, also known as AMBC, is a synthetic compound that belongs to the class of benzotriazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and environmental chemistry.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various studies have explored the synthesis of benzotriazole derivatives and related compounds, highlighting methods such as reductive cyclization, coupling reactions, and reactions involving carboxamides and carboxylic acids. These techniques are crucial for creating compounds with potential biological activities and material science applications (Ashraf S. Hassan et al., 2014) (Prakash Bhaskar et al., 2019).

Biological Activities

  • Cytotoxicity and Antibacterial Studies : Compounds with benzotriazole structures have shown promising results in preliminary cytotoxicity screenings against various cancer cell lines, suggesting their potential as therapeutic agents. Additionally, their antibacterial activity has been evaluated, indicating the influence of structural modifications on their efficacy (S. Patil et al., 2010) (Ricardo Carneiro Montes et al., 2016).

Catalysis

  • Catalytic Applications : The catalytic activities of oxo-rhenium complexes with heterocyclic ligands, including benzotriazole derivatives, have been studied, showing effective reduction of aldehydes to alcohols. These findings highlight the versatility of benzotriazole derivatives in catalysis and their potential applications in synthetic chemistry (Joana R. Bernando et al., 2015).

Environmental and Material Science Applications

  • UV Filters and Corrosion Inhibitors : Studies on benzotriazoles, including their use as UV filters in cosmetics and as corrosion inhibitors in materials, suggest their importance beyond biological activities. Their environmental occurrence and potential estrogenic activity highlight the need for further research into their impact and applications (Zi-Feng Zhang et al., 2011).

properties

IUPAC Name

[4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O/c1-3-18-6-4-5-13-28(18)23(29)20-14-25-22-19(12-7-15(2)26-22)21(20)27-17-10-8-16(24)9-11-17/h7-12,14,18H,3-6,13H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUUIXXAQNGHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)Cl)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine

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